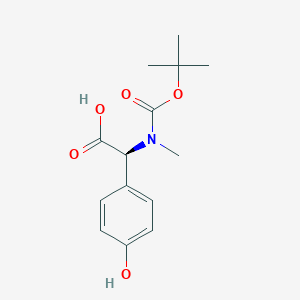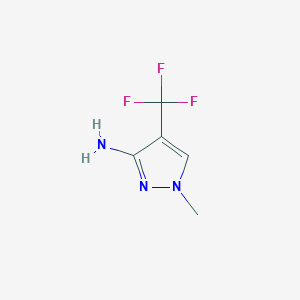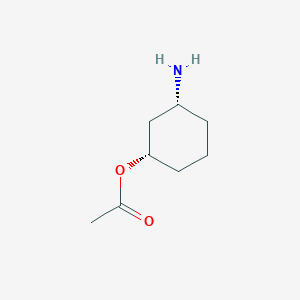
(Z)-2-Methylhept-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Methylhept-3-ene: is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. The “Z” designation indicates the geometric configuration of the substituents around the double bond, with the higher priority groups on the same side. This compound is a structural isomer of other heptenes and is characterized by its unique arrangement of carbon and hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize (Z)-2-Methylhept-3-ene involves the hydroboration-oxidation of 2-methyl-1-heptyne. The reaction proceeds via the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. For this compound, the appropriate ylide and carbonyl compound must be selected to ensure the formation of the Z-isomer.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the Z-isomer, and the process is often carried out in continuous flow reactors to enhance productivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-2-Methylhept-3-ene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: The compound can be reduced to form the corresponding alkane, 2-methylheptane, using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: this compound can participate in electrophilic addition reactions, such as halogenation with bromine (Br2) to form dibromo derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4, H2O2
Reduction: H2, Pd/C
Substitution: Br2, Cl2
Major Products:
Epoxides and Diols: Formed from oxidation reactions.
Alkanes: Formed from reduction reactions.
Dibromo Derivatives: Formed from halogenation reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-2-Methylhept-3-ene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies to understand the behavior of alkenes in biological systems, including their interactions with enzymes and other biomolecules.
Medicine:
Drug Development: this compound serves as a building block in the synthesis of potential drug candidates, particularly those targeting metabolic pathways involving alkenes.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which (Z)-2-Methylhept-3-ene exerts its effects depends on the specific reaction or application. In biochemical systems, the compound may interact with enzymes through its double bond, participating in addition or oxidation reactions. The molecular targets and pathways involved vary based on the context of its use, but typically involve interactions with nucleophiles or electrophiles.
Comparison with Similar Compounds
(E)-2-Methylhept-3-ene: The E-isomer of 2-Methylhept-3-ene, with the higher priority groups on opposite sides of the double bond.
2-Methylheptane: The fully saturated alkane counterpart.
1-Heptene: A structural isomer with the double bond at a different position.
Uniqueness:
Geometric Configuration: The Z-configuration of (Z)-2-Methylhept-3-ene imparts unique chemical properties, such as different reactivity and interaction with other molecules compared to its E-isomer.
Reactivity: The presence of the double bond allows for a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
20488-34-0 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
(Z)-2-methylhept-3-ene |
InChI |
InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h6-8H,4-5H2,1-3H3/b7-6- |
InChI Key |
CYEZJYAMLNTSKN-SREVYHEPSA-N |
Isomeric SMILES |
CCC/C=C\C(C)C |
Canonical SMILES |
CCCC=CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B11751609.png)
![3-(1-methylethyl)-1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11751623.png)

![[(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751635.png)
![1-Methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B11751640.png)



![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751679.png)


![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B11751706.png)
![5-Bromo-6-nitrobenzo[d]thiazol-2-amine](/img/structure/B11751708.png)

